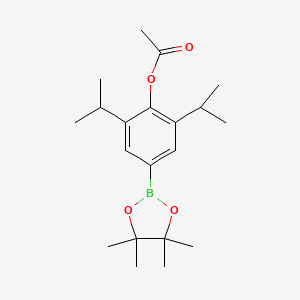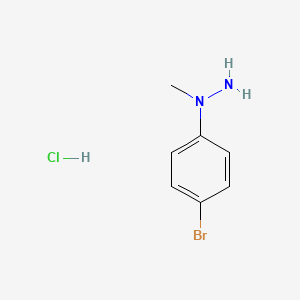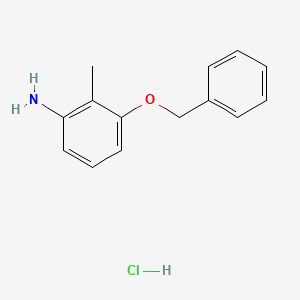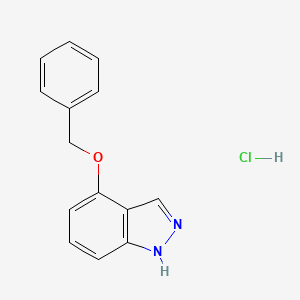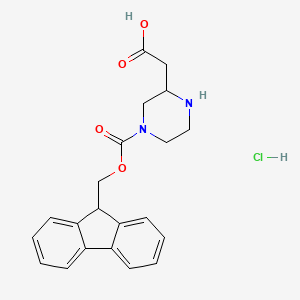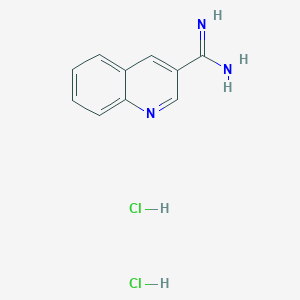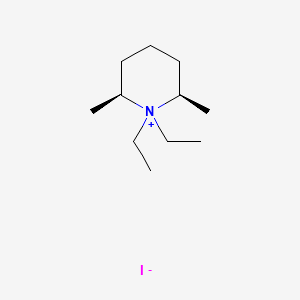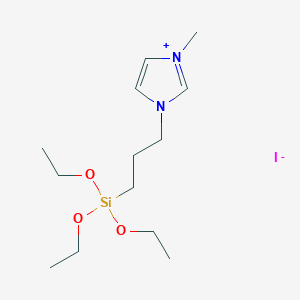
N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of an imidazolium cation and an iodide anion, with a triethoxysilylpropyl group attached to the imidazolium ring. The presence of the triethoxysilylpropyl group imparts unique properties to the compound, making it suitable for applications in catalysis, material science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide typically involves the reaction of N-methylimidazole with 3-chloropropyltriethoxysilane, followed by the addition of sodium iodide to replace the chloride ion with an iodide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide can be optimized by using microwave irradiation, which significantly reduces the reaction time and increases the yield. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster reaction rates and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, forming silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Hydrolysis and Condensation: These reactions are usually carried out in aqueous or alcoholic solutions, often under acidic or basic conditions to facilitate the hydrolysis and condensation processes.
Major Products:
Substitution Reactions: The major products are various imidazolium salts with different anions.
Hydrolysis and Condensation: The major products are silanol and siloxane compounds, which can form polymeric structures.
Scientific Research Applications
N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide has a wide range of applications in scientific research:
Biomedical Applications: Due to its ionic nature, it is explored for use in drug delivery systems and other biomedical applications.
Environmental Applications: It is used in the development of green chemistry processes, where its unique properties help in reducing the environmental impact of chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is primarily based on its ionic nature and the presence of the triethoxysilyl group. The imidazolium cation can interact with various substrates through ionic interactions, while the triethoxysilyl group can form strong covalent bonds with inorganic surfaces. These interactions enable the compound to act as an effective catalyst and facilitate various chemical reactions .
Comparison with Similar Compounds
1-Methyl-3-(3-trimethoxysilylpropyl)imidazolium chloride: Similar to N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide but with a chloride anion and trimethoxysilyl group.
1-Methyl-3-(3-triethoxysilylpropyl)imidazolium chloride: Similar to N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide but with a chloride anion.
Uniqueness: N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is unique due to the presence of the iodide anion, which can participate in various substitution reactions, and the triethoxysilyl group, which enhances its ability to form strong bonds with inorganic surfaces. These properties make it particularly useful in catalysis and material science applications .
Properties
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.HI/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVNQZXIWVHLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27IN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904930-39-8 |
Source


|
| Record name | 1H-Imidazolium, 1-methyl-3-[3-(triethoxysilyl)propyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904930-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)
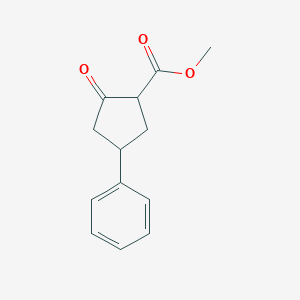

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
